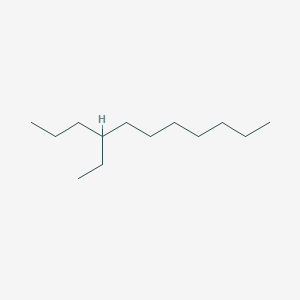
4-Ethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylundecane is a hydrocarbon compound with a chemical formula of C12H26. It is a colorless liquid with a faint odor and is commonly used in the chemical industry as a solvent. In recent years, 4-Ethylundecane has gained attention for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethylundecane is not well understood. However, it is believed to act as a nonpolar solvent, which allows it to dissolve nonpolar compounds such as lipids and oils.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 4-Ethylundecane. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethylundecane in laboratory experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-Ethylundecane. These include further studies on its mechanism of action, its potential use as a solvent for the extraction of natural products, and its use as a model compound for studying the behavior of hydrocarbons in the environment. Additionally, there is a need for more research on the potential toxicity of 4-Ethylundecane and its effects on human health.
In conclusion, 4-Ethylundecane is a hydrocarbon compound with potential applications in scientific research. Its unique properties make it a valuable tool for studying various phenomena, and further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of 4-Ethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid and the reduction of 4-Ethylundec-10-en-1-ol. The former method is commonly used in industrial settings, while the latter is preferred for laboratory research due to its higher purity.
Aplicaciones Científicas De Investigación
4-Ethylundecane has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a reagent in organic synthesis, and as a model compound for studying the behavior of hydrocarbons in the environment.
Propiedades
Número CAS |
17312-59-3 |
|---|---|
Nombre del producto |
4-Ethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
4-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-12-13(6-3)11-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
MVVIXMNNJWGWHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)CCC |
SMILES canónico |
CCCCCCCC(CC)CCC |
Sinónimos |
4-Ethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



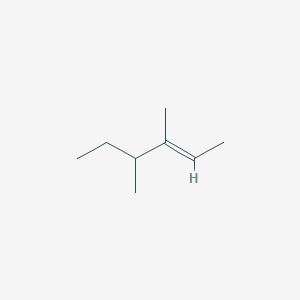
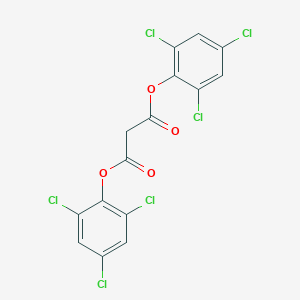
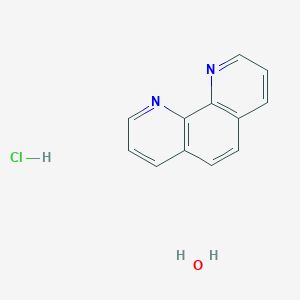
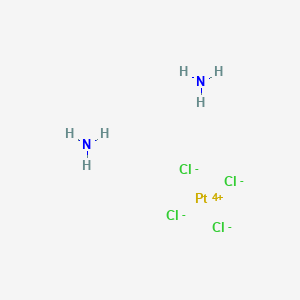
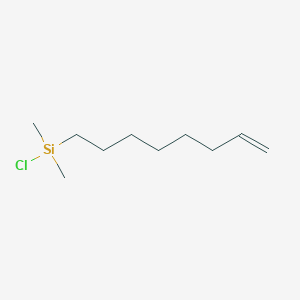
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
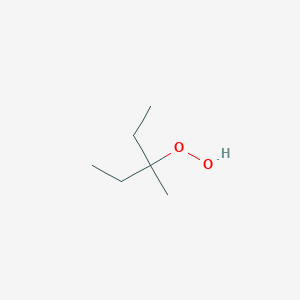
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
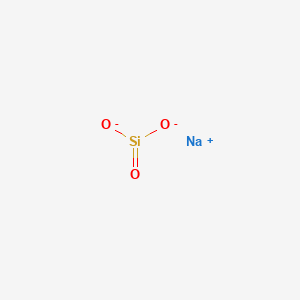
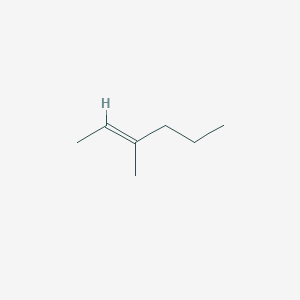
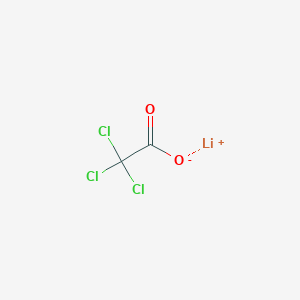
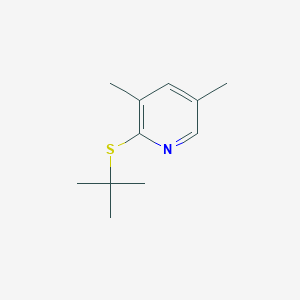

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)